molecular formula C16H11ClN2 B13989176 (2-Chloro-1-phenyl-1H-indol-3-yl)acetonitrile CAS No. 63793-65-7

(2-Chloro-1-phenyl-1H-indol-3-yl)acetonitrile

Cat. No.: B13989176
CAS No.: 63793-65-7
M. Wt: 266.72 g/mol
InChI Key: PSITWMBHJZZBOD-UHFFFAOYSA-N
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Description

(2-Chloro-1-phenyl-1H-indol-3-yl)acetonitrile is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chloro group, a phenyl group, and an acetonitrile group attached to the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1-phenyl-1H-indol-3-yl)acetonitrile typically involves the reaction of 2-chloro-1-phenyl-1H-indole with acetonitrile under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1-phenyl-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

(2-Chloro-1-phenyl-1H-indol-3-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chloro-1-phenyl-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)acetonitrile: Lacks the chloro and phenyl groups, making it less hydrophobic.

    1-Phenyl-1H-indole-3-acetonitrile: Lacks the chloro group, affecting its reactivity and biological activity.

    2-Chloro-1H-indole-3-acetonitrile: Lacks the phenyl group, altering its chemical properties.

Uniqueness

(2-Chloro-1-phenyl-1H-indol-3-yl)acetonitrile is unique due to the presence of both chloro and phenyl groups, which enhance its hydrophobicity and reactivity. These structural features contribute to its diverse chemical and biological activities, making it a valuable compound in research and industrial applications.

Properties

CAS No.

63793-65-7

Molecular Formula

C16H11ClN2

Molecular Weight

266.72 g/mol

IUPAC Name

2-(2-chloro-1-phenylindol-3-yl)acetonitrile

InChI

InChI=1S/C16H11ClN2/c17-16-14(10-11-18)13-8-4-5-9-15(13)19(16)12-6-2-1-3-7-12/h1-9H,10H2

InChI Key

PSITWMBHJZZBOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2Cl)CC#N

Origin of Product

United States

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